Beclometasona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La beclometasona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo en el estudio de la síntesis y reacciones de corticosteroides.

Biología: Investigado por sus efectos en los procesos celulares y la expresión genética.

Medicina: Ampliamente utilizado en el tratamiento del asma, la rinitis alérgica y los trastornos de la piel. .

Industria: Utilizado en la formulación de productos farmacéuticos, incluidos inhaladores, aerosoles nasales y cremas tópicas

Mecanismo De Acción

La beclometasona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Tras la unión, el complejo receptor-ligando se transloca al núcleo, donde interactúa con secuencias específicas de ADN para regular la expresión genética. Esto da como resultado la inhibición de la producción de citocinas proinflamatorias y la supresión de la actividad de las células inflamatorias .

Compuestos similares:

Fluticasona: Otro corticosteroide inhalado utilizado para el asma y la rinitis alérgica.

Budesonida: Utilizado para el asma, la rinitis alérgica y la enfermedad inflamatoria intestinal.

Mometasona: Utilizado para el asma, la rinitis alérgica y los trastornos de la piel

Comparación:

Potencia: La this compound se considera menos potente que la fluticasona pero más potente que la budesonida.

Efectos secundarios: La this compound tiene menos efectos secundarios sistémicos en comparación con los corticosteroides sistémicos debido a su acción localizada.

Duración de la acción: La this compound tiene una duración de acción más prolongada cuando se administra por vía intranasal en comparación con los corticosteroides anteriores

Las propiedades únicas de la this compound, como su acción localizada y sus reducidos efectos secundarios sistémicos, la convierten en un compuesto valioso en el tratamiento de diversas afecciones inflamatorias.

Análisis Bioquímico

Biochemical Properties

Beclomethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, beclomethasone induces a conformational change in the receptor, allowing it to translocate to the nucleus and bind to glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .

Cellular Effects

Beclomethasone exerts significant effects on various types of cells and cellular processes. In immune cells, such as macrophages and lymphocytes, beclomethasone inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also suppresses the activation and proliferation of T cells, which are critical in the immune response. In epithelial cells, beclomethasone enhances the expression of anti-inflammatory proteins and reduces the expression of adhesion molecules, leading to decreased leukocyte infiltration and inflammation .

Molecular Mechanism

The molecular mechanism of beclomethasone involves its binding to the glucocorticoid receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the receptor complex binds to glucocorticoid response elements on DNA, leading to the transcriptional activation or repression of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory genes, such as those encoding cytokines and adhesion molecules. Additionally, beclomethasone inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beclomethasone can vary over time. Beclomethasone is known for its rapid onset of action, with significant anti-inflammatory effects observed within hours of administration. Its stability and degradation can influence its long-term effects. Beclomethasone dipropionate is rapidly hydrolyzed to its active form, beclomethasone-17-monopropionate, which has a longer half-life and sustained activity. Long-term studies have shown that beclomethasone can maintain its anti-inflammatory effects over extended periods, although chronic use may lead to potential side effects, such as adrenal suppression .

Dosage Effects in Animal Models

The effects of beclomethasone vary with different dosages in animal models. At low doses, beclomethasone effectively reduces inflammation and improves symptoms in models of asthma and allergic rhinitis. At higher doses, beclomethasone can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and potential toxicity. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

Beclomethasone is involved in several metabolic pathways, primarily through its conversion to active metabolites. Beclomethasone dipropionate is rapidly hydrolyzed to beclomethasone-17-monopropionate by esterases in the lungs and liver. This active metabolite is further metabolized to inactive compounds, such as beclomethasone, which are excreted in the urine and feces. The metabolic pathways of beclomethasone involve interactions with enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .

Transport and Distribution

Beclomethasone is transported and distributed within cells and tissues through various mechanisms. After administration, beclomethasone dipropionate is absorbed into the bloodstream and transported to target tissues, such as the lungs and nasal mucosa. It is then taken up by cells through passive diffusion and active transport mechanisms. Within cells, beclomethasone is distributed to the cytoplasm, where it binds to the glucocorticoid receptor. The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression .

Subcellular Localization

The subcellular localization of beclomethasone is primarily in the cytoplasm and nucleus. Upon entering the cell, beclomethasone binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes conformational changes and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression. The activity and function of beclomethasone are influenced by its localization within these subcellular compartments, as well as by post-translational modifications that affect its stability and interactions with other biomolecules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dipropionato de beclometasona se sintetiza mediante un proceso de varios pasos que implica la esterificación de la this compound con ácido propiónico. La reacción generalmente implica el uso de un catalizador como el ácido p-toluensulfónico en un solvente orgánico como el tetrahidrofurano. La reacción se lleva a cabo bajo protección de nitrógeno a una temperatura controlada de alrededor de 20 °C durante aproximadamente 2 horas .

Métodos de producción industrial: En entornos industriales, el dipropionato de this compound se produce utilizando cromatografía líquida de alta resolución (HPLC) para garantizar la pureza y estabilidad del compuesto. El proceso implica la preparación de formas líquidas orales y la evaluación de su estabilidad bajo diversas condiciones de almacenamiento .

Análisis De Reacciones Químicas

Tipos de reacciones: La beclometasona sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir la this compound en su forma activa, el 17-monopropionato de this compound.

Sustitución: Las reacciones de esterificación implican la sustitución de grupos hidroxilo por grupos propionato

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: El ácido propiónico y el ácido p-toluensulfónico se utilizan en reacciones de esterificación

Principales productos formados:

17-monopropionato de this compound: El metabolito activo formado por reducción.

Varios metabolitos oxidados: Formado a través de reacciones de oxidación

Comparación Con Compuestos Similares

Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.

Budesonide: Used for asthma, allergic rhinitis, and inflammatory bowel disease.

Mometasone: Used for asthma, allergic rhinitis, and skin disorders

Comparison:

Potency: Beclomethasone is considered less potent than fluticasone but more potent than budesonide.

Side Effects: Beclomethasone has fewer systemic side effects compared to systemic corticosteroids due to its localized action.

Duration of Action: Beclomethasone has a longer duration of action when administered intranasally compared to earlier corticosteroids

Beclomethasone’s unique properties, such as its localized action and reduced systemic side effects, make it a valuable compound in the treatment of various inflammatory conditions.

Propiedades

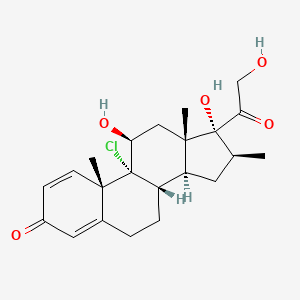

Número CAS |

4419-39-0 |

|---|---|

Fórmula molecular |

C22H29ClO5 |

Peso molecular |

408.9 g/mol |

Nombre IUPAC |

(9R,10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17-,19-,20-,21-,22-/m0/s1 |

Clave InChI |

NBMKJKDGKREAPL-REKGUKDCSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

SMILES isomérico |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

Apariencia |

Solid powder |

| 4419-39-0 | |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aerobec AeroBec Forte Aldecin Apo-Beclomethasone Ascocortonyl Asmabec Clickhaler Beclamet Beclazone Beclazone Easy Breathe Beclo Asma Beclo AZU Beclocort Becloforte Beclomet Beclometasone Beclomethasone Beclomethasone Dipropionate Beclorhinol Becloturmant Beclovent becodisk Becodisks Beconase Beconase AQ Becotide Bemedrex Easyhaler Bronchocort Dipropionate, Beclomethasone Ecobec Filair Filair Forte Junik Nasobec Aqueous Prolair Propaderm Qvar Respocort Sanasthmax Sanasthmyl Vancenase Vanceril Ventolair Viarin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

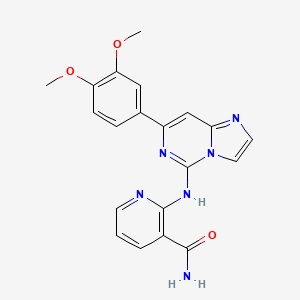

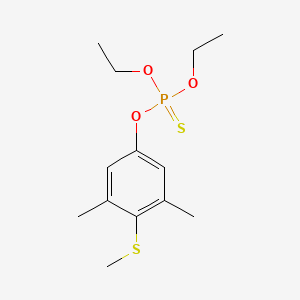

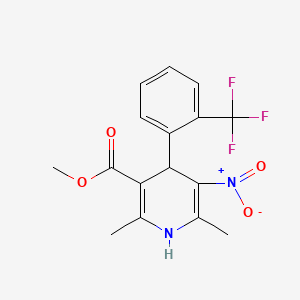

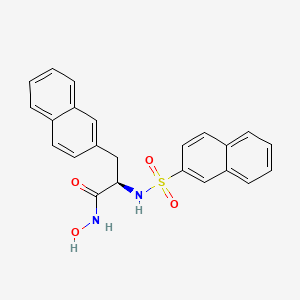

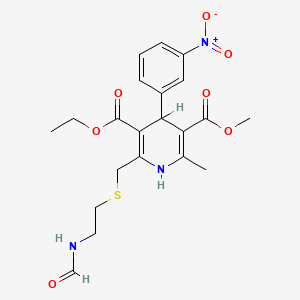

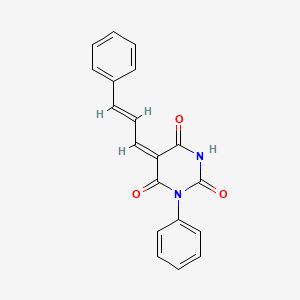

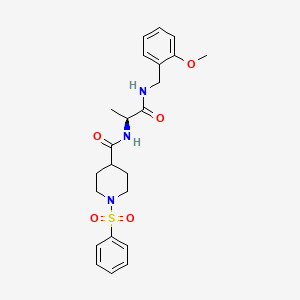

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)